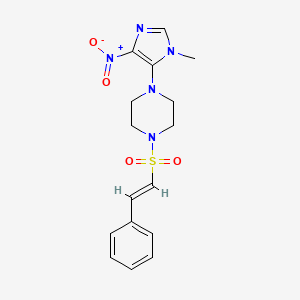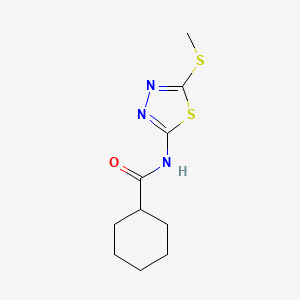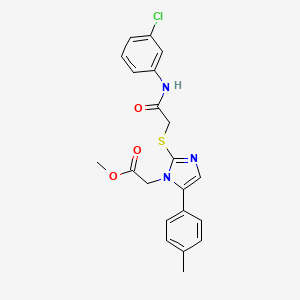![molecular formula C15H15N3O2S B2760058 N~1~-[3-(methylsulfanyl)phenyl]-N~2~-(4-pyridinylmethyl)ethanediamide CAS No. 685118-81-4](/img/structure/B2760058.png)
N~1~-[3-(methylsulfanyl)phenyl]-N~2~-(4-pyridinylmethyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3-methylsulfanylphenyl)-N-(pyridin-4-ylmethyl)oxamide is an organic compound that belongs to the class of oxamides This compound is characterized by the presence of a 3-methylsulfanylphenyl group and a pyridin-4-ylmethyl group attached to the oxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-methylsulfanylphenyl)-N-(pyridin-4-ylmethyl)oxamide typically involves the following steps:
Formation of the 3-methylsulfanylphenyl intermediate: This can be achieved by reacting 3-bromothiophenol with methyl iodide in the presence of a base such as potassium carbonate.
Formation of the pyridin-4-ylmethyl intermediate: This involves the reaction of 4-pyridinemethanol with a suitable activating agent like thionyl chloride to form 4-pyridinemethyl chloride.
Coupling reaction: The final step involves the coupling of the 3-methylsulfanylphenyl intermediate with the pyridin-4-ylmethyl intermediate in the presence of an oxamide-forming reagent such as oxalyl chloride.
Industrial Production Methods
Industrial production methods for N’-(3-methylsulfanylphenyl)-N-(pyridin-4-ylmethyl)oxamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N’-(3-methylsulfanylphenyl)-N-(pyridin-4-ylmethyl)oxamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The oxamide group can be reduced to form the corresponding amine.
Substitution: The pyridin-4-ylmethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted pyridin-4-ylmethyl derivatives.
Scientific Research Applications
N’-(3-methylsulfanylphenyl)-N-(pyridin-4-ylmethyl)oxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N’-(3-methylsulfanylphenyl)-N-(pyridin-4-ylmethyl)oxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further research and validation.
Comparison with Similar Compounds
Similar Compounds
N’-(3-methylsulfanylphenyl)-N-(pyridin-3-ylmethyl)oxamide: Similar structure but with the pyridinyl group at the 3-position.
N’-(3-methylsulfanylphenyl)-N-(pyridin-2-ylmethyl)oxamide: Similar structure but with the pyridinyl group at the 2-position.
N’-(4-methylsulfanylphenyl)-N-(pyridin-4-ylmethyl)oxamide: Similar structure but with the methylsulfanyl group at the 4-position.
Uniqueness
N’-(3-methylsulfanylphenyl)-N-(pyridin-4-ylmethyl)oxamide is unique due to the specific positioning of the methylsulfanyl and pyridinyl groups, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties compared to its analogs, making it a valuable compound for research and development.
Properties
IUPAC Name |
N'-(3-methylsulfanylphenyl)-N-(pyridin-4-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-21-13-4-2-3-12(9-13)18-15(20)14(19)17-10-11-5-7-16-8-6-11/h2-9H,10H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWWKPQPAWNYAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2759975.png)
![11-Methyl-8-phenyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2759976.png)
![ethyl 2-[3-(anilinocarbonyl)-5-chloro-2-oxo-1(2H)-pyridinyl]acetate](/img/structure/B2759977.png)
![benzyl 2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetate](/img/structure/B2759978.png)
![tert-butyl({[4-(prop-2-en-1-yloxy)phenyl]methyl})amine hydrochloride](/img/structure/B2759981.png)
![2-[(3,4-dichlorophenyl)sulfanyl]-N,N-diisopropylacetamide](/img/structure/B2759982.png)
![4-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-[(furan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2759990.png)

![2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpteridin-4-amine](/img/structure/B2759993.png)
![4-benzyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-5-oxomorpholine-3-carboxamide](/img/structure/B2759994.png)

![5-[1-(4-Chlorophenyl)ethenyl]-2,3-dihydro-1-benzofuran](/img/structure/B2759996.png)

![tert-butyl N-[4-[2-(prop-2-enoylamino)ethyl]phenyl]carbamate](/img/structure/B2759998.png)
